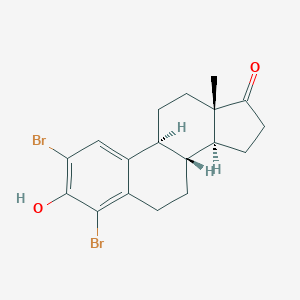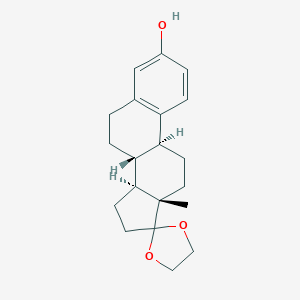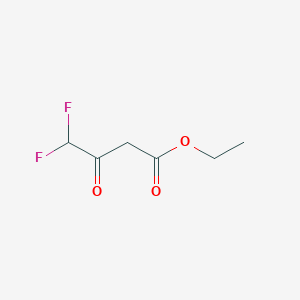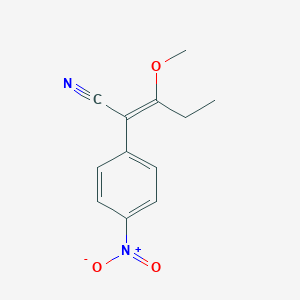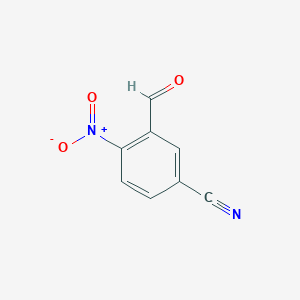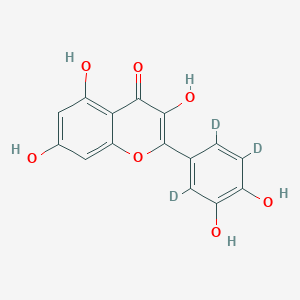
Quercetin-d3 (Major)
概要
説明
Quercetin-d3 (Major) is a deuterated form of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains. Quercetin is known for its potent antioxidant, anti-inflammatory, and anticancer properties. The deuterated form, Quercetin-d3, is often used in scientific research to study the pharmacokinetics and metabolism of quercetin due to its stable isotopic labeling.
作用機序
Target of Action
Quercetin-d3, also known as Quercetin, is a natural flavonoid found in various foods and natural supplement products . It has several primary targets, including quinone reductase 2 (QR2) , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , and UDP-glucuronosyltransferase 3A1 . These targets play crucial roles in various biological processes, including the metabolism of toxic quinolines and antioxidant activity .
Mode of Action
Quercetin acts as a specific inhibitor of QR2, an enzyme that catalyzes the metabolism of toxic quinolines . By inhibiting QR2, Quercetin may potentially cause lethal oxidative stress . Furthermore, it has been reported that Quercetin can act as a ligand for the Vitamin D receptor (VDR) , which may further activate and regulate VDR-mediated signaling pathways .
Biochemical Pathways
Quercetin affects several biochemical pathways. It is involved in the apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . These pathways are crucial for various cellular processes, including cell proliferation, inflammation, and oxidative stress .
Pharmacokinetics
Various quercetin-loaded nanosystems have been investigated to enhance its oral bioavailability and efficacy . The distribution and elimination half-life of intravenous quercetin were found to be 0.7–7.8 min and 3.8–86 min, respectively, whereas its clearance and distribution volume were 0.23–0.84 L/min/m2 and 3.7 L/m2, respectively .
Result of Action
Quercetin has demonstrated various molecular and cellular effects. It has been shown to have anti-cancer properties by inhibiting tumor proliferation, invasion, and tumor metastasis . In addition, it has been found to decrease hepatic inflammation and fibrosis in Ehrlich Ascites Carcinoma (mouse mammary carcinoma) model .
Action Environment
The action, efficacy, and stability of Quercetin can be influenced by various environmental factors. The nanodrug delivery strategy provides significant improvements in the solubilization and bioenhancement of quercetin, with the added advantage of targeted delivery whenever desired .
生化学分析
Biochemical Properties
Quercetin-d3, like its parent compound Quercetin, is involved in a wide range of biochemical reactions. It is a stimulator of recombinant SIRT1 and also a PI3K inhibitor . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical pathways in which they are involved .
Cellular Effects
Quercetin-d3 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to participate in various cell death pathways such as apoptosis and autophagy .
Molecular Mechanism
Quercetin-d3 exerts its effects at the molecular level through several mechanisms. It is known to interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to have a redox interaction with the electron transport chain (ETC) in the mitochondrion, affecting its membrane potential and ATP generation .
Temporal Effects in Laboratory Settings
The effects of Quercetin-d3 have been observed to change over time in laboratory settings. Studies have shown that it has a certain degree of stability, but can undergo degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Quercetin-d3 have been observed to vary with different dosages in animal models. For instance, a study showed that quercetin increased the proportion of NK cells and improved cognitive performance in middle-aged mice .
Metabolic Pathways
Quercetin-d3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it has been shown to have a significant role in the regulation of oxidative phosphorylation .
Transport and Distribution
Quercetin-d3 is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . It can interact with transporters or binding proteins, which can affect its distribution within the body .
Subcellular Localization
The subcellular localization of Quercetin-d3 can have effects on its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quercetin-d3 involves the incorporation of deuterium atoms into the quercetin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in quercetin with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: Starting from deuterated precursors, quercetin can be synthesized through a series of chemical reactions, including hydroxylation and cyclization.
Industrial Production Methods: Industrial production of Quercetin-d3 typically involves large-scale deuterium exchange reactions. The process includes:
Deuterium Gas Exposure: Quercetin is exposed to deuterium gas under high pressure and temperature in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity Quercetin-d3.
化学反応の分析
Types of Reactions: Quercetin-d3 undergoes various chemical reactions, including:
Oxidation: Quercetin-d3 can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert quercetin-d3 into its reduced forms, such as dihydroquercetin.
Substitution: Quercetin-d3 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydroquercetin and other reduced forms.
Substitution Products: Halogenated and alkylated derivatives of quercetin-d3.
科学的研究の応用
Quercetin-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of quercetin in the body.
Metabolic Pathway Analysis: Helps in tracing the metabolic pathways of quercetin in biological systems.
Biological Activity Studies: Used to investigate the biological activities of quercetin, including its antioxidant, anti-inflammatory, and anticancer properties.
Drug Development: Quercetin-d3 is used in the development of new drugs and therapeutic agents.
類似化合物との比較
Quercetin-d3 is compared with other similar flavonoids, such as:
Kaempferol: Another flavonol with similar antioxidant and anti-inflammatory properties but differs in its hydroxylation pattern.
Myricetin: Contains additional hydroxyl groups, which may enhance its antioxidant activity.
Isorhamnetin: A methylated form of quercetin with different pharmacokinetic properties.
Uniqueness of Quercetin-d3:
Stable Isotopic Labeling: The incorporation of deuterium atoms makes Quercetin-d3 unique for tracing and studying metabolic pathways.
Enhanced Stability: Deuterium atoms provide greater stability against metabolic degradation compared to non-deuterated quercetin.
特性
IUPAC Name |
3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,16-19,21H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJWTPEDVJJIY-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)
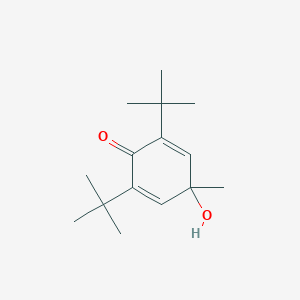
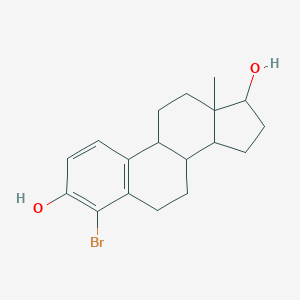
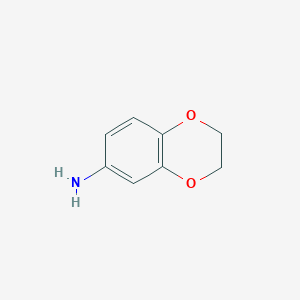
![2-BROMOESTRADIOL,(13S,17S)-2-BROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,17-DIOL](/img/structure/B116555.png)
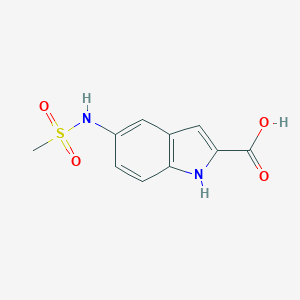
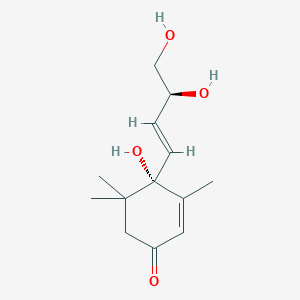
![6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one](/img/structure/B116561.png)
![Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulphonato-2-naphthyl)azo]naphthalene-2,7-disulphonate](/img/structure/B116563.png)
